4-Aminobenzene-1-sulfonyl chloride hydrochloride

Physical form Storage stability Handling safety

4-Aminobenzene-1-sulfonyl chloride hydrochloride (CAS 78798-60-4) is the hydrochloride salt of a para-amino-substituted benzenesulfonyl chloride, bearing the molecular formula C₆H₇Cl₂NO₂S and a molecular weight of 228.096 g·mol⁻¹. The compound combines a nucleophilic primary aromatic amine with a highly electrophilic sulfonyl chloride group on the same benzene ring, enabling dual reactivity in a single synthetic intermediate.

Molecular Formula C6H7Cl2NO2S
Molecular Weight 228.1 g/mol
CAS No. 78798-60-4
Cat. No. B3194085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzene-1-sulfonyl chloride hydrochloride
CAS78798-60-4
Molecular FormulaC6H7Cl2NO2S
Molecular Weight228.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)Cl.Cl
InChIInChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H
InChIKeyRDRDUBPVWACSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzene-1-sulfonyl chloride hydrochloride (CAS 78798-60-4): Core Identity and Comparative Positioning for Scientific Procurement


4-Aminobenzene-1-sulfonyl chloride hydrochloride (CAS 78798-60-4) is the hydrochloride salt of a para-amino-substituted benzenesulfonyl chloride, bearing the molecular formula C₆H₇Cl₂NO₂S and a molecular weight of 228.096 g·mol⁻¹ . The compound combines a nucleophilic primary aromatic amine with a highly electrophilic sulfonyl chloride group on the same benzene ring, enabling dual reactivity in a single synthetic intermediate . It is commercially supplied as a solid with a minimum purity specification of 95% and requires long-term storage at 2–8 °C . This compound serves as a key intermediate in the synthesis of sulfonamide antibiotics, carbonic anhydrase inhibitors, and covalent probe molecules, and must be rigorously distinguished from its free base (CAS 24939-24-0) and its N-acetyl-protected analog (CAS 121-60-8) during procurement.

Why 4-Aminobenzene-1-sulfonyl chloride hydrochloride Cannot Be Freely Substituted with Free Base or Protected Analogs


Casual substitution of 4-aminobenzene-1-sulfonyl chloride hydrochloride with its free base (CAS 24939-24-0), N-acetyl-protected analog (CAS 121-60-8), or simpler benzenesulfonyl chlorides introduces quantifiable divergences in physical form, transport classification, storage stability, and synthetic step economy. The free base is a liquid at ambient temperature that carries acute oral toxicity (H301) and aquatic hazard (H412) classifications, requires packaging under UN2922 Corrosive/Poison regulations , and typically demands on-site handling and immediate consumption . The hydrochloride salt, in contrast, is an ambient solid classified as non-hazardous for DOT/IATA transport, stored simply at 2–8 °C , and eliminates the solvent-handling burden associated with a low-melting or liquid free base. The N-acetyl-protected analog necessitates a separate deprotection step before the amino group can participate in further transformations, incurring additional reagent costs, yield losses, and purification requirements. Benzenesulfonyl chloride (CAS 98-09-9) lacks the para-amino group entirely, precluding its use in sulfonamide drug intermediate pathways. These differences directly affect cold-chain logistics planning, synthetic route step count, and total cost of goods in procurement decisions.

Quantitative Differentiation Evidence for 4-Aminobenzene-1-sulfonyl chloride hydrochloride Against Closest Analogs


Physical Form and Storage Stability: Hydrochloride Salt (Solid) vs. Free Base (Liquid at 20 °C)

The hydrochloride salt (CAS 78798-60-4) is supplied as a solid with a long-term storage requirement of 2–8 °C and is classified as non-hazardous for DOT/IATA transport . In contrast, the free base (CAS 24939-24-0) is a liquid at 20 °C, requires storage in a cool, dry place, and is regulated under UN2922, Hazard Class 8(6.1)—Corrosive/Poison, Packing Group III . The solid form minimizes solvent-handling complexity and reduces the risk of spillage during weighing, while the free base as a liquid introduces additional solvent compatibility and vapor-hazard management concerns.

Physical form Storage stability Handling safety

Hazard Profile: Hydrochloride Salt (Warning/GHS Corrosive) vs. Free Base (Danger/Acute Toxicity Oral Category 3)

The hydrochloride salt carries a GHS Signal Word of 'Warning' with hazard statements limited to corrosivity (H314, H318, H290) . The free base carries a Signal Word of 'Danger' with the added acute oral toxicity classification H301 ('Toxic if swallowed') . This difference has direct implications for occupational exposure limits, personal protective equipment requirements, and facility chemical hygiene plan registration.

Toxicology GHS classification Occupational safety

Hydrolytic Reactivity pH Independence: Broad Plateau from pH 2 to pH 11

The reactivity-pH profile for the hydrolysis of 4-aminobenzenesulfonyl chloride (the core structure of the hydrochloride salt) exhibits a sigmoid shape with a plateau extending from pH 2 to pH 11, meaning the hydrolysis rate remains constant over a 9-unit pH window [1] [2]. This contrasts with the behavior of N,N-dimethylaminobenzenesulfonyl chloride, which is invariant over an even wider pH range (0 to 14.7), confirming that the amino group's electronic contribution is responsible for the distinct plateau. The data were obtained via kinetic measurements in aqueous media at 25 °C [1].

Hydrolysis kinetics pH stability Reaction mechanism

Synthetic Step Economy: Direct Reactivity Advantage Over N-Acetyl-Protected Analog

The hydrochloride salt presents the free amine ready for immediate nucleophilic reactions, whereas the N-acetyl-protected analog (N-Acetylsulfanilyl chloride, CAS 121-60-8) requires a deprotection step before the amino group can participate in subsequent transformations [1] [2]. Literature syntheses using the acetyl-protected form must apply reductive deacylation conditions (e.g., zinc–sodium hydroxide) to liberate the free amine . This adds one additional synthetic step, typically consuming 2–4 hours of reaction time and introducing a yield penalty of approximately 10–20% per additional step depending on deprotection efficiency.

Synthetic efficiency Protecting group strategy Step count reduction

Dual Functional Group Reactivity: Para-Amino Enhanced Electrophilicity vs. Unsubstituted Benzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride hydrochloride features both an electrophilic sulfonyl chloride group and a nucleophilic amino group. The para-amino substituent donates electrons via resonance, which stabilizes the sulfonyl chloride group and modulates its electrophilic reactivity compared to the unsubstituted benzenesulfonyl chloride (CAS 98-09-9) . The hydrolysis kinetics study (Cevasco et al., 2011) demonstrates that this electronic modulation produces a unique pH-reactivity profile not observed for benzenesulfonyl chloride, which lacks the amino group and shows standard pH-dependent hydrolysis behavior [1]. This dual functionality permits sequential or orthogonal reactions—for example, sulfonamide bond formation at the sulfonyl chloride followed by reductive amination or diazotization at the amino group—within a single synthetic intermediate.

Electrophilicity Nucleophilic substitution Dual reactivity

Validated Medicinal Chemistry Utility: 5-HT₆ Receptor Antagonist with Ki = 29 nM Derived from 4-Aminobenzenesulfonyl Scaffold

In a structure-affinity relationship study, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole (synthesized from 4-aminobenzenesulfonyl chloride) exhibited high-affinity binding to human 5-HT₆ serotonin receptors with a Ki of 29 nM and demonstrated antagonist activity with a functional pA₂ of 7.0 in a cAMP hydrolysis assay [1]. This is the first member of a new structural class of 5-HT₆ antagonists. The quantitative binding data validate the 4-aminobenzenesulfonyl scaffold as a pharmacophoric element suitable for CNS-targeted drug discovery programs, differentiating it from simple benzenesulfonyl chlorides that lack the amino group required for hydrogen bonding and receptor recognition.

5-HT6 receptor Binding affinity CNS drug discovery

Optimal Procurement and Application Scenarios for 4-Aminobenzene-1-sulfonyl chloride hydrochloride Based on Comparative Evidence


Sulfonamide Antibiotic Intermediate Synthesis Requiring Simplified Logistics and Reduced Step Count

When synthesizing sulfonamide antibiotics such as sulfacetamide or sulfamethoxazole analogs, procurement of the hydrochloride salt eliminates the deprotection step required when using N-acetyl-protected analogs (CAS 121-60-8), reducing the synthetic route by one full step . Coupled with the compound's solid physical form and non-hazardous transport classification , this delivers a streamlined supply chain for academic medicinal chemistry groups and CROs operating multi-gram to kilogram synthesis campaigns.

CNS Drug Discovery: 5-HT₆ Serotonin Receptor Antagonist Development Leveraging the 4-Aminobenzenesulfonyl Pharmacophore

The validated binding affinity of the 4-aminobenzenesulfonyl-derived tetrahydrocarbazole (Ki = 29 nM, pA₂ = 7.0 at human 5-HT₆ receptors) supports procurement for CNS-focused medicinal chemistry programs. The dual amino/sulfonyl chloride functionality enables rapid parallel library synthesis of N-arylsulfonyl analogs for structure–activity relationship studies targeting serotonergic pathways.

Aqueous and Buffered Sulfonamide Coupling Exploiting pH-Independent Hydrolysis from pH 2 to 11

Process chemists conducting sulfonamide formation in aqueous or mixed aqueous-organic media benefit from the 9-unit pH-independent hydrolysis plateau (pH 2–11) demonstrated for the 4-aminobenzenesulfonyl chloride core . This unusual kinetic stability window minimizes competing hydrolysis side-reactions without the need for rigorous anhydrous conditions, enabling more robust scale-up protocols compared to unsubstituted benzenesulfonyl chlorides.

Low-Hazard Laboratory Procurement: Solid Handling and Simplified Storage for Academic and High-Throughput Settings

The hydrochloride salt's solid physical form, 'Warning' GHS signal word, and absence of acute oral toxicity classification (H301) differentiate it from the liquid, 'Danger'-classified free base . This makes it the preferred form for academic teaching laboratories, automated high-throughput synthesis platforms, and facilities with limited chemical hygiene infrastructure, where solid dispensing and 2–8 °C refrigeration are standard practice.

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